n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide
CAS No.: 129476-45-5
Cat. No.: VC21247333
Molecular Formula: C22H32F3NO2
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129476-45-5 |
|---|---|
| Molecular Formula | C22H32F3NO2 |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | N-dodecyl-N-[4-(2,2,2-trifluoroacetyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H32F3NO2/c1-3-4-5-6-7-8-9-10-11-12-17-26(18(2)27)20-15-13-19(14-16-20)21(28)22(23,24)25/h13-16H,3-12,17H2,1-2H3 |
| Standard InChI Key | GPXFKRMUGRAQRX-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCN(C1=CC=C(C=C1)C(=O)C(F)(F)F)C(=O)C |
| Canonical SMILES | CCCCCCCCCCCCN(C1=CC=C(C=C1)C(=O)C(F)(F)F)C(=O)C |
Introduction
n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide is a synthetic organic compound with the molecular formula C22H32F3NO2 and a molecular weight of 399.49 g/mol. It is also referred to as N-Dodecyl-4-trifluoroacetylacetanilide. The compound is characterized by its long hydrophobic dodecyl chain and a trifluoroacetyl-substituted aromatic group, making it unique for applications in chemistry, biology, and materials science.
Synthetic Route
The synthesis of n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide typically involves:
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Reacting dodecylamine with 4-trifluoroacetylbenzoyl chloride.
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Using a base such as triethylamine to neutralize the reaction.
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Conducting the reaction in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Reaction Conditions
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Temperature: Low (0–5°C)
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Solvent: Dichloromethane or similar
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Catalyst/Base: Triethylamine
Purification
The product is purified through:
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Recrystallization
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Chromatography (e.g., silica gel)
Chemical Reactivity
The compound exhibits diverse chemical reactivity due to its functional groups:
Oxidation
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Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the compound, leading to oxides.
Reduction
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Reduction with lithium aluminum hydride can convert the amide group into amines.
Substitution
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The trifluoroacetyl group can undergo nucleophilic substitution with reagents like amines or thiols.
In Chemistry
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Used as an intermediate in organic synthesis.
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Acts as a reagent for modifying other chemical compounds.
In Biology
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Serves as a probe for studying biological membranes due to its amphiphilic nature.
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Investigated for its role in ion transport across membranes.
In Medicine
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Explored for potential drug delivery applications due to its lipophilic properties.
In Industry
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Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound functions as a lipophilic ionophore, facilitating ion transport across biological membranes by forming complexes with ions and enabling their passage through lipid bilayers. This property makes it valuable for studying ion transport mechanisms and membrane dynamics.
Comparison with Similar Compounds
| Compound | Unique Features |
|---|---|
| n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide | Trifluoroacetyl group enhances reactivity and lipophilicity |
| N-Dodecylacetanilide | Lacks trifluoroacetyl group; less reactive |
The trifluoroacetyl group in n-Dodecyl-N-(4-trifluoroacetylphenyl)acetamide distinguishes it from similar compounds, imparting unique physical and chemical properties.
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